molecular formula C13H11N5O3 B2767213 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338658-79-9

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2767213
CAS No.: 1338658-79-9
M. Wt: 285.263
InChI Key: NFOVDXDBRBJWFU-UHFFFAOYSA-N
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Description

This compound (CAS: 1338658-79-9, Molecular Formula: C₁₃H₁₁N₅O₃, MW: 285.26 g/mol) features an imidazole core substituted with a carboxylic acid group at position 4. The imidazole is linked via a nitrogen atom to a pyridine ring, which is further functionalized at position 3 with a 3-ethyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-2-10-16-12(21-17-10)8-4-3-5-14-11(8)18-6-9(13(19)20)15-7-18/h3-7H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOVDXDBRBJWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 3-ethyl-1,2,4-oxadiazole, followed by its coupling with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could result in a variety of functionalized products .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can display antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the oxadiazole ring enhances these effects, making 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid a candidate for developing new antibacterial agents.

Anticancer Potential

The compound's structure is also linked to anticancer properties. Research on similar oxadiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, compounds with imidazole fragments have been evaluated for their cytotoxic effects against various cancer cell lines . The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival.

Agrochemical Applications

This compound shows promise as a novel agrochemical agent. Its effectiveness against phytopathogenic bacteria suggests potential use in crop protection. The bioactivity evaluation of related compounds has indicated that they can act as effective fungicides and bactericides .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving the formation of the oxadiazole and imidazole rings. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-y]-1H-imidazole-4-carboxylic acid:

StudyFocusFindings
Aziz et al., 2018Anticancer agentsIdentified several oxadiazole derivatives with significant anticancer activity against specific cell lines .
NCBI Study, 2023Antibacterial evaluationDemonstrated strong antibacterial effects against multiple pathogens with EC50 values indicating higher potency than existing treatments .
ChemDiv ScreeningAgrochemical potentialAssessed various derivatives for their efficacy as agrochemicals; some showed promising results in inhibiting plant pathogens .

Mechanism of Action

The mechanism of action of 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of these targets, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Oxadiazole Ring

1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid
  • Structural Difference : Propyl group replaces ethyl on the oxadiazole.
  • Impact: Increased lipophilicity (logP ~1.2 vs. Molecular weight increases to 299.29 g/mol .
  • Synthesis : Similar routes to the target compound, with propyl bromide used in oxadiazole formation.
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic Acid
  • Structural Difference : Methyl substituent on oxadiazole; pyrimidine replaces pyridine.
  • Pyrimidine’s electron-deficient nature may alter electronic interactions .

Positional Isomerism

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid
  • Structural Difference : Oxadiazole attached to pyridine at position 4 instead of 3.
  • Impact: Altered spatial arrangement may affect intermolecular interactions (e.g., with enzymes or receptors).

Heterocyclic Core Variations

Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
  • Example : 2-[4-[(2-butyl-5-carboxy-4-chloro-1H-imidazol-1-yl)methyl]phenyl]imidazo[1,2-a]pyridine-3-carboxylic acid.
  • Structural Difference : Imidazo[1,2-a]pyridine core replaces standalone imidazole-pyridine system.
  • Impact: Extended conjugation may enhance UV absorption or fluorescence properties, useful in diagnostic applications .

Agrochemical Analogs

Imazamox and Imazethapyr
  • Structural Difference : These herbicides feature dihydroimidazolone cores instead of oxadiazole and pyridine.
  • Functional Insight : The carboxylic acid group in these analogs is critical for herbicidal activity by inhibiting acetolactate synthase (ALS). This suggests the target compound’s carboxylic acid may similarly interact with biological targets .

Comparative Data Table

Compound Name Substituent (Oxadiazole) Heterocycle Molecular Weight (g/mol) Key Properties/Applications
1-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Ethyl Pyridine-Imidazole 285.26 Research chemical; agrochemical lead
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Propyl Pyridine-Imidazole 299.29 Higher lipophilicity
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Ethyl (position 4) Pyridine-Imidazole 285.26 Discontinued; isomerism challenges
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic acid Methyl Pyrimidine-Imidazole 283.27 Electron-deficient core
Imazethapyr N/A Dihydroimidazolone 289.31 ALS inhibitor herbicide

Research Findings and Trends

  • Synthesis : Analogous compounds are synthesized via cyclization of thioamides or nitriles to form oxadiazoles, followed by coupling to imidazole-pyridine systems .
  • Toxicity : Methyl- and ethyl-substituted oxadiazoles show moderate acute toxicity (e.g., skin/eye irritation), as seen in related compounds .

Biological Activity

The compound 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a derivative of imidazole and oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N6O2C_{15}H_{16}N_{6}O_{2}, with a molecular weight of 312.33 g/mol. The compound features multiple functional groups, including an imidazole ring and an oxadiazole moiety, which are known for their biological activities.

PropertyValue
Molecular FormulaC15H16N6O2
Molecular Weight312.33 g/mol
LogP1.821
Water Solubility (LogSw)-2.23
Polar Surface Area80.318 Ų

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives similar to the studied compound have shown potent activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

In a study published in MDPI , several oxadiazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 μM against these cell lines, indicating their potential as effective anticancer agents . The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives has also been documented. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, research indicates that certain oxadiazole-based compounds possess activity against both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, compounds with the imidazole structure are known to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is crucial for managing conditions like gout .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study conducted by researchers demonstrated that specific derivatives with the oxadiazole moiety significantly inhibited cell proliferation in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum antimicrobial properties of oxadiazole derivatives against multiple bacterial strains, suggesting their utility in developing new antibiotics .
  • Enzyme Inhibition : A recent study evaluated the inhibitory effects of various substituted imidazoles on xanthine oxidase activity, revealing promising results for compounds similar to the one discussed here .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound's synthesis involves constructing the imidazole and oxadiazole rings sequentially. A plausible route includes:
  • Step 1 : Condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form the imidazole core, followed by introducing the pyridinyl-oxadiazole moiety via nucleophilic substitution or coupling reactions .
  • Step 2 : Intermediate characterization via FTIR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., imidazole proton signals at δ 7.5–8.5 ppm). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) assesses purity (>95% area under the curve).
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm deviation from theoretical mass .
  • X-ray crystallography (if single crystals are obtainable) resolves bond lengths and angles, particularly verifying the oxadiazole ring geometry .

Q. What solvent systems are optimal for solubility studies, given the compound’s amphiphilic structure?

  • Methodological Answer :
  • Test solubility in DMSO (polar aprotic) for stock solutions and dilute in PBS (pH 7.4) for biological assays.
  • For hydrophobic interactions, use methanol:water (1:1) or acetonitrile:TFA (0.1%) gradients in chromatographic separations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while minimizing byproducts like imidazole N-alkylation isomers?

  • Methodological Answer :
  • Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, Pd(PPh₃)₄ (2–5 mol%) in degassed DMF at 80–100°C improves coupling efficiency for pyridinyl-oxadiazole attachment .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane) and quench reactions at 85% conversion to reduce side products .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Use docking software (AutoDock Vina, Schrödinger) with the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G level*) to model interactions with active sites. Focus on hydrogen bonding (imidazole NH, carboxylic acid O) and π-π stacking (pyridinyl ring) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported in literature for analogous imidazole-oxadiazole hybrids?

  • Methodological Answer :
  • Perform variable-temperature NMR to identify dynamic effects (e.g., tautomerism in imidazole).
  • Cross-reference with solid-state NMR or IR spectroscopy to distinguish protonation states or polymorphic forms .
  • Replicate published procedures strictly to isolate variables (e.g., solvent deuteration effects) .

Methodological Notes

  • Advanced Techniques : Emphasis on integrating experimental data with computational modeling to resolve structural ambiguities and optimize synthesis .

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